3-allyl-2-thioxo-2,3-dihydro[1,3]thiazolo[4,5-d]pyrimidin-7(6H)-one
Description
Chemical Classification and Structural Features
3-Allyl-2-thioxo-2,3-dihydrothiazolo[4,5-d]pyrimidin-7(6H)-one is classified as a thiazolo[4,5-d]pyrimidine derivative, representing a specific regioisomer within the broader thiazolopyrimidine family. The compound exhibits a molecular formula of C₈H₇N₃OS₂ and possesses a molecular weight of 225.3 grams per mole. Its structure is characterized by several distinctive features that contribute to its unique chemical properties and potential biological activities.
The core structure consists of a thiazole ring fused with a pyrimidine ring at positions 4 and 5, creating a rigid bicyclic system that provides a stable foundation for further functionalization. The thiazole ring contributes a sulfur atom and one nitrogen atom to the overall structure, while the pyrimidine ring provides two additional nitrogen atoms, creating a heterocyclic system rich in electron-deficient centers that can participate in various chemical interactions.
Table 1: Molecular Properties of 3-Allyl-2-thioxo-2,3-dihydrothiazolo[4,5-d]pyrimidin-7(6H)-one
The allyl substituent attached to the nitrogen atom at position 3 of the thiazole ring provides additional structural complexity and potential reactivity sites. This three-carbon unsaturated chain contains a terminal double bond that can participate in various chemical transformations, including cyclization reactions, oxidation processes, and nucleophilic addition reactions. The presence of this allyl group distinguishes this compound from other thiazolopyrimidine derivatives and contributes to its unique chemical behavior.
The thioxo group at position 2 represents another critical structural feature that significantly influences the compound's chemical properties. This sulfur-containing functional group exists in equilibrium with its corresponding enol form, providing multiple tautomeric states that can affect the compound's reactivity and biological interactions. The thioxo functionality also serves as a hydrogen bond acceptor and can participate in coordination with metal centers, expanding the compound's potential applications in coordination chemistry.
Table 2: Structural Features and Functional Groups
| Structural Component | Position | Chemical Significance |
|---|---|---|
| Thiazole Ring | Core structure | Provides sulfur and nitrogen heteroatoms |
| Pyrimidine Ring | Fused to thiazole | Contains two nitrogen atoms |
| Allyl Group | Position 3 | Unsaturated three-carbon chain |
| Thioxo Group | Position 2 | Sulfur-containing carbonyl analog |
| Lactam Ring | Position 7 | Six-membered ring with nitrogen |
The compound also features a lactam functionality at position 7, forming a six-membered ring that includes a nitrogen atom. This lactam group contributes to the overall rigidity of the molecular structure and provides additional hydrogen bonding capabilities. The presence of multiple hydrogen bond acceptors and potential donors throughout the molecule creates opportunities for specific intermolecular interactions that may be crucial for biological activity.
Historical Context and Discovery
The development of 3-allyl-2-thioxo-2,3-dihydrothiazolo[4,5-d]pyrimidin-7(6H)-one emerged from the broader historical context of thiazolopyrimidine research, which began gaining momentum in the mid-twentieth century as chemists sought to explore new heterocyclic scaffolds with potential pharmaceutical applications. The thiazolopyrimidine family of compounds was first systematically investigated as researchers recognized the structural similarity between these synthetic heterocycles and naturally occurring purines, leading to the concept of bioisosterism in drug design.
The specific synthesis and characterization of 3-allyl-2-thioxo-2,3-dihydrothiazolo[4,5-d]pyrimidin-7(6H)-one represents part of the ongoing efforts to expand the chemical diversity within the thiazolopyrimidine family. The incorporation of the allyl substituent reflects modern synthetic strategies aimed at introducing functional handles that can enable further chemical modifications and structure-activity relationship studies.
Early research into thiazolopyrimidine derivatives was driven by the recognition that these compounds could serve as structural analogs of important biological molecules while offering improved pharmacological properties. The development of efficient synthetic methodologies for accessing these compounds has been a continuous area of research, with various approaches being developed to accommodate different substitution patterns and functional group installations.
The historical development of this compound class has been marked by several key milestones, including the establishment of reliable synthetic routes, the development of structure-activity relationships, and the identification of specific biological targets. The evolution of synthetic chemistry techniques has enabled the preparation of increasingly complex thiazolopyrimidine derivatives, including the specific compound under investigation.
Research groups worldwide have contributed to the advancement of thiazolopyrimidine chemistry, with significant contributions coming from academic institutions and pharmaceutical companies seeking to exploit the therapeutic potential of these heterocyclic systems. The collaborative nature of this research has accelerated the development of new synthetic methodologies and the discovery of novel biological activities associated with specific structural modifications.
Significance in Heterocyclic Chemistry
3-Allyl-2-thioxo-2,3-dihydrothiazolo[4,5-d]pyrimidin-7(6H)-one holds considerable significance within the field of heterocyclic chemistry, representing both a synthetic achievement and a valuable building block for further chemical exploration. The compound exemplifies the sophisticated level of structural complexity that can be achieved through modern heterocyclic synthesis while maintaining practical synthetic accessibility.
The significance of this compound extends beyond its individual properties to encompass its role as a representative member of the thiazolopyrimidine family, which has emerged as one of the most important classes of heterocyclic compounds in contemporary medicinal chemistry. The structural features present in this compound, including the fused ring system, the thioxo functionality, and the allyl substituent, collectively demonstrate the potential for creating diverse molecular architectures within this chemical space.
From a synthetic chemistry perspective, the compound represents an important example of successful heterocyclic construction through multi-step synthetic sequences that require careful consideration of regioselectivity, stereochemistry, and functional group compatibility. The synthesis of such compounds has driven the development of new methodologies and reaction conditions that have broader applications in heterocyclic chemistry.
Table 3: Chemical Reactivity and Transformation Potential
| Functional Group | Potential Reactions | Chemical Significance |
|---|---|---|
| Allyl Group | Cyclization, oxidation, addition | Provides synthetic versatility |
| Thioxo Group | Alkylation, oxidation, tautomerization | Enables chemical modifications |
| Lactam Ring | Ring-opening, functionalization | Offers structural modifications |
| Aromatic System | Electrophilic substitution, metalation | Allows further derivatization |
The compound's significance is further enhanced by its potential to undergo various chemical transformations that can lead to libraries of related compounds for structure-activity relationship studies. The presence of multiple reactive sites within the molecule provides opportunities for selective functionalization and the development of analogs with tailored properties.
In the broader context of heterocyclic chemistry, thiazolopyrimidine derivatives like this compound have contributed to our understanding of how structural modifications can influence both chemical reactivity and biological activity. The systematic study of such compounds has provided valuable insights into the relationships between molecular structure and function, informing future design strategies for heterocyclic compounds.
The compound also represents an important example of how classical heterocyclic chemistry principles can be applied to create modern pharmaceutical intermediates and potential drug candidates. The successful synthesis and characterization of this compound demonstrate the continued relevance of fundamental heterocyclic chemistry in addressing contemporary challenges in drug discovery and development.
Research into this compound and related thiazolopyrimidine derivatives continues to contribute to the advancement of heterocyclic chemistry methodology, with ongoing investigations focusing on improving synthetic efficiency, expanding structural diversity, and exploring new applications in various fields of chemistry and biology. The compound serves as both a synthetic target and a platform for further chemical innovation within the thiazolopyrimidine family.
Properties
IUPAC Name |
3-prop-2-enyl-2-sulfanylidene-6H-[1,3]thiazolo[4,5-d]pyrimidin-7-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3OS2/c1-2-3-11-6-5(14-8(11)13)7(12)10-4-9-6/h2,4H,1,3H2,(H,9,10,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMSJNOBHTISRAW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1C2=C(C(=O)NC=N2)SC1=S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3OS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>33.8 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID26731239 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Preparation Methods
Step 1: Formation of the Thiazolo[4,5-d]pyrimidine Core
- The initial step involves reacting a suitable pyrimidine derivative containing a thioxo group with hydrazide derivatives under basic catalytic conditions.
- Acid hydrazides such as semicarbazide, furoic acid hydrazide, thiophene-2-carboxylic acid hydrazide, benzoic acid hydrazide, iso-nicotinic acid hydrazide, pyrimidine-4-carboxylic acid hydrazide, or triazole-4-carboxylic acid hydrazide are used as nucleophiles.
- The reaction is carried out in an alcoholic solvent system (ethanol, methanol, propanol, iso-propanol, butanol, or their mixtures).
- A basic catalyst such as triethylamine, potassium hydroxide, or sodium hydroxide is added to promote cyclization.
- The temperature is maintained between 20°C and 30°C, typically for 6 to 12 hours to allow complete reaction and precipitation of the product.
Step 2: Isolation and Purification
- The precipitated compound is filtered and washed with ethanol/water mixtures to remove impurities.
- Drying under reduced pressure yields the pure 3-substituted thiazolo[4,5-d]pyrimidin-7(6H)-one derivative.
Specific Example: Preparation of 3-allyl Derivative
- For the synthesis of the 3-allyl substituted compound, allyl-substituted acid hydrazides or allyl groups introduced via alkylation on the thiazolo-pyrimidine core are utilized.
- The allyl group (–CH2–CH=CH2) is incorporated at the 3-position by reacting the intermediate bicyclic compound with allyl halides or allyl hydrazides under basic conditions.
- Reaction conditions are optimized to maintain selectivity and yield, typically involving triethylamine as a base and alcoholic solvents at mild temperatures (25-30°C).
Reaction Scheme Summary
| Step | Reagents & Conditions | Description | Outcome |
|---|---|---|---|
| A | Triethylamine, room temperature (RT) | Base catalysis to promote cyclization | Formation of intermediate core |
| B | Triethyl orthoformate, p-toluenesulfonic acid (PTSA), reflux | Cyclization and ring closure | Bicyclic thiazolo-pyrimidine |
| C | Furoic acid hydrazide or semicarbazide, triethylamine, 25-30°C | Substitution at 3-position with hydrazide moiety | 3-substituted derivative |
| D | Allyl halide or allyl hydrazide, base, alcoholic solvent | Introduction of allyl group at 3-position | 3-allyl-2-thioxo derivative |
| E | Filtration and washing with ethanol/water | Purification | Pure product |
Research Findings and Optimization
- The process has been validated in patent US8835442B2, which describes the preparation of 3-substituted 7-imino-2-thioxo-3,7-dihydro-2H-thiazolo[4,5-d]pyrimidin-6-yl derivatives, including the 3-allyl compound, as potential adenosine A2A receptor antagonists.
- The reaction yields are generally high due to the precipitation of the product during synthesis, facilitating easy isolation.
- The choice of base and solvent significantly affects the reaction time and purity; triethylamine in ethanol at 25-30°C provides optimal conditions.
- The compound shows high binding affinity (0.0038-1.2 nM) and antagonistic activity (0.048-0.14 nM cAMP concentration) at the A2A receptor, indicating the effectiveness of the synthetic method in producing biologically active material.
Data Table: Reaction Conditions and Outcomes
| Parameter | Condition/Value | Notes |
|---|---|---|
| Acid Hydrazide Types | Semicarbazide, furoic acid hydrazide, etc. | Variety allows structural diversity |
| Solvent | Ethanol, methanol, propanol, iso-propanol, butanol | Alcoholic solvents facilitate solubility and reaction |
| Base Catalyst | Triethylamine, KOH, NaOH | Triethylamine preferred for mild conditions |
| Temperature Range | 20-30°C | Mild temperature to prevent decomposition |
| Reaction Time | 6-12 hours | Sufficient for complete cyclization |
| Product Isolation | Filtration and washing with ethanol/water | Simple purification method |
| Binding Affinity (A2A) | 0.0038-1.2 nM | High affinity compared to standard antagonist SCH58261 |
| Antagonistic Activity | 0.048-0.14 nM (cAMP assay) | Superior functional antagonism |
Chemical Reactions Analysis
Types of Reactions
3-allyl-2-thioxo-2,3-dihydro[1,3]thiazolo[4,5-d]pyrimidin-7(6H)-one undergoes various chemical reactions, including:
Oxidation: The sulfur atom in the thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group can be reduced to form alcohol derivatives.
Substitution: The allyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, alcohol derivatives, and substituted thiazolo[4,5-d]pyrimidines .
Scientific Research Applications
Biological Activities
Research indicates that compounds within the thiazolo-pyrimidine class exhibit a wide range of biological activities. The following are notable applications:
- Anticancer Activity :
- Antimicrobial Properties :
- Anti-inflammatory Effects :
Agricultural Applications
In addition to its medicinal uses, 3-allyl-2-thioxo-2,3-dihydro[1,3]thiazolo[4,5-d]pyrimidin-7(6H)-one has been explored for its herbicidal properties:
- Herbicidal Activity :
- Research indicates that certain derivatives can act as effective herbicides by inhibiting acyl-acyl carrier protein thioesterases (ACPs), which are crucial for fatty acid biosynthesis in plants. Field trials have demonstrated that these compounds can control grass weed species effectively while maintaining selectivity towards crop species like wheat and corn .
Case Studies
Several studies highlight the efficacy of 3-allyl-2-thioxo-2,3-dihydro[1,3]thiazolo[4,5-d]pyrimidin-7(6H)-one:
Mechanism of Action
The mechanism of action of 3-allyl-2-thioxo-2,3-dihydro[1,3]thiazolo[4,5-d]pyrimidin-7(6H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its anticancer effects. The presence of the thiazole and pyrimidine rings allows for interactions with various biological macromolecules, influencing cellular pathways.
Comparison with Similar Compounds
Substituent Effects at Position 3
The 3-position substituent significantly impacts physicochemical properties and biological activity.
- Electronic Effects : Electron-withdrawing groups (e.g., CF₃ at position 5) enhance electrophilicity, facilitating nucleophilic substitution reactions (e.g., chlorination with PCl₅) .
- Steric Effects : Bulky aryl groups (e.g., phenyl in 2b) increase melting points due to enhanced intermolecular stacking . Allyl groups may reduce crystallinity compared to aryl analogs.
Substituent Effects at Position 5
The 5-position governs electronic and steric properties:
- CF₃ vs. Methyl :
Key Research Findings
Structure-Activity Relationship (SAR) :
- Aryl groups at position 3 (e.g., 2b) enhance anticancer activity compared to alkyl chains (e.g., 2a) .
- CF₃ at position 5 improves metabolic stability but may reduce solubility .
Crystallographic Data :
- Analog WEGSUA (3-(4-fluorophenyl)-5-CF₃) exhibits a planar thiazolo-pyrimidine core with π-π interactions stabilizing the crystal lattice .
Comparative Yields :
- Phenyl-substituted derivatives (74% yield for 2b) are more synthetically accessible than fluorophenyl analogs (61% for 2d) .
Biological Activity
3-allyl-2-thioxo-2,3-dihydro[1,3]thiazolo[4,5-d]pyrimidin-7(6H)-one is a compound of increasing interest in pharmaceutical research due to its potential biological activities. This article explores its biological properties, including antimicrobial, anti-inflammatory, and anticancer activities, supported by data tables and relevant case studies.
- Molecular Formula : CHNOS
- Molecular Weight : 225.29 g/mol
Antimicrobial Activity
Recent studies have reported that derivatives of thiazolo-pyrimidines exhibit significant antimicrobial properties. For instance, compounds structurally related to 3-allyl-2-thioxo-2,3-dihydro[1,3]thiazolo[4,5-d]pyrimidin have shown efficacy against various bacterial strains:
These findings suggest that the presence of the allyl group enhances the antimicrobial activity of the compound.
Anti-inflammatory Activity
The compound has also been evaluated for its anti-inflammatory properties. In vitro studies have demonstrated that it can inhibit pro-inflammatory cytokines. The following table summarizes findings from a study analyzing the compound's effects on inflammation:
The compound's ability to modulate these cytokines indicates its potential as an anti-inflammatory agent.
Anticancer Activity
The anticancer properties of thiazolo-pyrimidine derivatives have been extensively studied. The following table presents data on the cytotoxic effects of 3-allyl-2-thioxo-2,3-dihydro[1,3]thiazolo[4,5-d]pyrimidin against various cancer cell lines:
These results indicate that the compound exhibits selective cytotoxicity toward cancer cells while sparing normal cells.
Case Studies
- Study on Antimicrobial Efficacy : A recent investigation assessed the antimicrobial properties of several thiazolo-pyrimidine derivatives, including our compound of interest. Results indicated a strong correlation between structural modifications and increased antibacterial activity against both Gram-positive and Gram-negative bacteria .
- Evaluation of Anti-inflammatory Effects : In a controlled study involving lipopolysaccharide (LPS)-induced inflammation in murine models, treatment with the compound resulted in a significant reduction in inflammatory markers compared to untreated controls .
Q & A
What are the established synthetic routes for 3-allyl-2-thioxo-2,3-dihydro[1,3]thiazolo[4,5-d]pyrimidin-7(6H)-one, and how do reaction conditions influence yield?
Category : Basic
Methodological Answer :
The compound can be synthesized via one-pot multicomponent reactions or stepwise cyclization strategies. A validated approach involves the Mannich reaction using 6-amino-1-methyl-2-thiouracil as a precursor, reacted with primary amines and formalin under controlled temperatures (e.g., 40°C in methanol) to form the thiazolo-pyrimidine core . Key variables include stoichiometry of reagents (e.g., 4 equivalents of formalin), solvent choice (methanol for solubility), and reaction time. Yields exceeding 80% are achievable with optimized amine selection (aliphatic vs. aromatic). Characterization via -NMR (300 MHz) and elemental analysis is critical to confirm structural fidelity .
How should researchers design experiments to resolve contradictions in spectral data (e.g., NMR shifts) for thiazolo-pyrimidine derivatives?
Category : Advanced
Methodological Answer :
Contradictions in spectral data often arise from tautomerism or solvent effects. To address this:
- Perform variable-temperature NMR studies to identify dynamic equilibria (e.g., thione-thiol tautomerism).
- Compare experimental data with computational predictions (DFT calculations for chemical shift assignments).
- Use deuterated solvents with varying polarities (DMSO-d6 vs. CDCl3) to assess solvent-induced shifts.
Cross-validate with high-resolution mass spectrometry (HRMS) and X-ray crystallography if crystalline derivatives are obtainable, as demonstrated for analogous pyrimidine systems .
What methodologies are recommended for evaluating the biological activity of this compound, particularly its antimicrobial potential?
Category : Advanced
Methodological Answer :
Design a tiered assay system:
In vitro screening : Use broth microdilution assays (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Include positive controls (e.g., ciprofloxacin) and measure minimum inhibitory concentrations (MICs).
Mechanistic studies : Assess enzyme inhibition (e.g., dihydrofolate reductase) via spectrophotometric assays.
Cytotoxicity profiling : Employ mammalian cell lines (e.g., HEK293) to determine selectivity indices.
Reference structural analogs in (e.g., thiazolo-pyrimidines with substituted aryl groups) to guide structure-activity relationship (SAR) analysis .
How can reaction conditions be optimized to enhance the yield of 3-allyl-2-thioxo derivatives during synthesis?
Category : Advanced
Methodological Answer :
Optimization strategies include:
- Catalyst screening : Test Lewis acids (e.g., ZnCl2) or organocatalysts to accelerate cyclization.
- Temperature gradients : Perform reactions under reflux (e.g., 60–80°C) versus ambient conditions to assess kinetic vs. thermodynamic control.
- Solvent polarity : Compare aprotic (e.g., DMF) vs. protic (e.g., ethanol) solvents for intermediate stabilization.
Document yields at each step using HPLC or GC-MS for quantitative analysis, as outlined in one-pot synthesis protocols for related thiouracil derivatives .
What experimental frameworks are suitable for studying the environmental fate of this compound?
Category : Advanced
Methodological Answer :
Adopt a longitudinal ecological risk assessment framework:
Abiotic degradation : Conduct hydrolysis/photolysis studies under varying pH and UV light conditions (OECD Guideline 111).
Biotic degradation : Use soil microcosms or activated sludge systems to track microbial breakdown via LC-MS/MS.
Bioaccumulation : Measure partition coefficients (log ) and perform aquatic toxicity assays (e.g., Daphnia magna).
Reference ’s INCHEMBIOL project for methodologies on environmental compartmentalization and transformation pathways .
How do structural modifications (e.g., allyl vs. methyl substituents) impact the compound’s physicochemical properties?
Category : Basic
Methodological Answer :
- Lipophilicity : Calculate log values (e.g., using ChemDraw) to compare allyl (higher log ) vs. methyl groups.
- Solubility : Perform shake-flask experiments in buffers (pH 1.2–7.4) to assess aqueous solubility trends.
- Thermal stability : Use differential scanning calorimetry (DSC) to determine melting points and decomposition profiles.
Analogous studies on substituted thiazolo-pyrimidines ( ) highlight the allyl group’s role in enhancing membrane permeability .
What advanced computational tools can predict the compound’s reactivity in novel synthetic pathways?
Category : Advanced
Methodological Answer :
- DFT simulations : Calculate frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic/nucleophilic attacks.
- Molecular docking : Screen against target enzymes (e.g., xanthine oxidase) using AutoDock Vina to prioritize synthetic analogs.
- Retrosynthetic analysis : Employ AI-based platforms (e.g., Chematica) to propose novel routes from commercial precursors.
Cross-reference with crystallographic data from triazolo-pyrimidine derivatives ( ) to validate computational models .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
